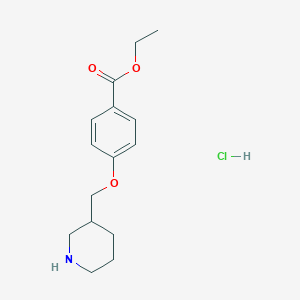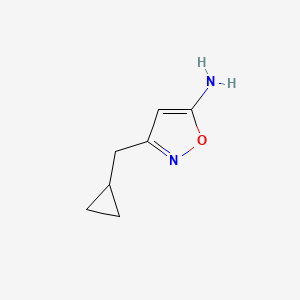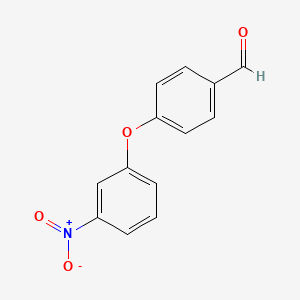
Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
Descripción general
Descripción
Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, also known as PB-22 or QUPIC, is a synthetic cannabinoid. It has a molecular weight of 299.79 g/mol. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is C15H22ClNO3 . The structure of this compound is complex, with a piperidinylmethoxy group attached to the benzoate moiety .Aplicaciones Científicas De Investigación
Synthesis and Derivative Research
- Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride has been utilized in the synthesis of orthogonally protected amino acids, contributing to the development of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
- This compound has also been explored in the isolation and characterization of derivatives from Scutellaria barbata, aiding in phytochemical research (Wang et al., 2011).
Biological Activity Research
- Research into anti-juvenile hormone agents includes derivatives of Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, indicating its role in inducing metamorphosis in insects (Kuwano et al., 2008).
- Novel piperidine derivatives, including variations of this compound, have been synthesized and evaluated for anti-acetylcholinesterase activity, providing insights into potential therapeutic applications (Sugimoto et al., 1990).
Asymmetric Synthesis
- The compound has been involved in asymmetric intramolecular Michael reactions, contributing to the construction of chiral building blocks for enantioselective alkaloid synthesis (Hirai et al., 1992).
Synthesis of Derivatives and Evaluation
- Synthesis of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including the investigation of their antiplatelet activities, demonstrates the versatility of this compound in medicinal chemistry (Chen et al., 2008).
Inhibition of Juvenile Hormone Synthesis
- Derivatives of Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride have been shown to inhibit juvenile hormone synthesis, affecting the transcription of juvenile hormone biosynthetic enzymes in insects (Kaneko et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-(piperidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-5-7-14(8-6-13)19-11-12-4-3-9-16-10-12;/h5-8,12,16H,2-4,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOZVUMMTXGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-piperidinylmethoxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)

![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)

![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)




![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)
![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)

